3-Amino-4'-fluorobiphenyl-4-carbonitrile

Catalog No.
S16003259
CAS No.
1197199-76-0
M.F
C13H9FN2
M. Wt
212.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4'-fluorobiphenyl-4-carbonitrile

CAS Number

1197199-76-0

Product Name

3-Amino-4'-fluorobiphenyl-4-carbonitrile

IUPAC Name

2-amino-4-(4-fluorophenyl)benzonitrile

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C13H9FN2/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-7H,16H2

InChI Key

NNRIHWSYVLLLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)N)F

3-Amino-4'-fluorobiphenyl-4-carbonitrile is an organic compound characterized by the presence of an amino group, a fluorine atom, and a carbonitrile group attached to a biphenyl structure. The molecular formula is C13H10FN2C_{13}H_{10}FN_2, and it features a biphenyl backbone with the amino and carbonitrile functionalities contributing to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Oxidation: The amino group can be oxidized to form nitro derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups under appropriate conditions.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of 3-Amino-4'-fluorobiphenyl-4-carbonitrile typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide (such as 4-fluoroaniline) and an arylboronic acid. This reaction generally requires a palladium catalyst, a base like potassium carbonate, and solvents such as dimethylformamide, carried out under inert conditions at elevated temperatures. Industrial production may optimize these conditions for higher yields and purity through techniques like continuous flow reactors and chromatography .

3-Amino-4'-fluorobiphenyl-4-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Its structural features may allow it to act as a precursor or intermediate in the synthesis of biologically active compounds.
  • Materials Science: The compound could be utilized in developing novel materials due to its unique electronic properties stemming from the fluorine atom and functional groups.
  • Organic Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with 3-Amino-4'-fluorobiphenyl-4-carbonitrile. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4'-fluorobiphenyl-4-carboxylic acidContains carboxylic acid instead of carbonitrilePotentially different biological activity due to carboxylic acid functionality
3-FluoroanilineAmino group attached to a fluorinated benzeneSimpler structure; often used in dye synthesis
2-Amino-5-fluorobiphenylAmino group at different positionDifferent reactivity patterns due to positional isomerism
4-Amino-biphenylLacks fluorine; simpler biphenyl structureCommonly used as an intermediate in dye production

Each of these compounds possesses unique characteristics that differentiate them from 3-Amino-4'-fluorobiphenyl-4-carbonitrile, particularly regarding their reactivity and applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.07497646 g/mol

Monoisotopic Mass

212.07497646 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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